Trimethylsilyl diethylcarbamate
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Overview
Description
Trimethylsilyl diethylcarbamate is an organic compound with the molecular formula C8H19NO2Si. It is a colorless liquid with a characteristic odor and is soluble in various organic solvents such as ether, dichloromethane, and ethanol . This compound is commonly used in organic synthesis, particularly as a protecting reagent for secondary amine functional groups .
Preparation Methods
Trimethylsilyl diethylcarbamate is typically synthesized through the reaction of trimethylsilyl chloride with N,N-diethylcarbamic acid in the presence of a base . The reaction conditions often involve the use of an organic solvent and a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may vary, but the fundamental principles remain the same, focusing on the efficient and safe synthesis of the compound .
Chemical Reactions Analysis
Trimethylsilyl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the trimethylsilyl group.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form diethylcarbamic acid and trimethylsilanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water, acids, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylsilyl diethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl diethylcarbamate involves the protection of secondary amine functional groups by forming a stable carbamate linkage . This protects the amine group from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved are primarily related to its role as a protecting reagent in organic synthesis .
Comparison with Similar Compounds
Trimethylsilyl diethylcarbamate can be compared with other similar compounds such as trimethylsilyl N,N-dimethylcarbamate and trimethylsilyl chloride . While all these compounds serve as protecting reagents in organic synthesis, this compound is unique in its specific application for protecting secondary amine functional groups . Other similar compounds include:
These compounds differ in their specific applications and the functional groups they protect .
Properties
CAS No. |
18279-61-3 |
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Molecular Formula |
C8H19NO2Si |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
trimethylsilyl N,N-diethylcarbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3 |
InChI Key |
MKFOKGIKAMJXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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